molecular formula C18H28N2O5S2 B13856766 (2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid

(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13856766
M. Wt: 416.6 g/mol
InChI Key: VSMLGFTXXRILDO-MQYQWHSLSA-N
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Description

The compound (2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is a complex organic molecule with potential applications in various fields of science and industry. This compound features multiple chiral centers and functional groups, making it an interesting subject for synthetic chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid involves several steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Typical synthetic routes may include:

    Formation of the Pyrrolidine Ring: This step often involves cyclization reactions using appropriate starting materials such as amino acids or other precursors.

    Introduction of Sulfanyl Groups: Thiol-containing reagents are used to introduce sulfanyl groups through nucleophilic substitution or addition reactions.

    Coupling Reactions: Peptide coupling reagents like EDCI or DCC are used to form amide bonds between the pyrrolidine rings and other components.

    Final Assembly: The final steps involve deprotection and purification to yield the target compound with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl and carbonyl sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions would depend on the specific application and context of use.

Comparison with Similar Compounds

(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid: can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different functional groups or stereochemistry.

    This compound: Another analog with variations in the sulfanyl or carbonyl groups.

These comparisons highlight the uniqueness of the target compound in terms of its specific functional groups and stereochemistry, which can influence its reactivity and applications.

Properties

Molecular Formula

C18H28N2O5S2

Molecular Weight

416.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-methyl-3-[(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]sulfanylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H28N2O5S2/c1-11(9-26)15(21)20-8-4-6-14(20)18(25)27-10-12(2)16(22)19-7-3-5-13(19)17(23)24/h11-14,26H,3-10H2,1-2H3,(H,23,24)/t11-,12-,13+,14+/m1/s1

InChI Key

VSMLGFTXXRILDO-MQYQWHSLSA-N

Isomeric SMILES

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)SC[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)SCC(C)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

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